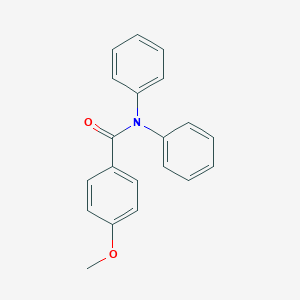

N,N-Diphenyl-4-methoxybenzamide

Overview

Description

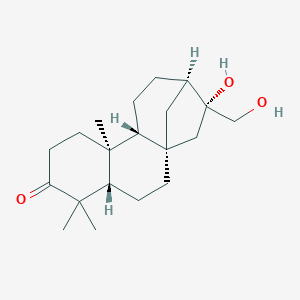

N,N-Diphenyl-4-methoxybenzamide (DPMB) is an organic compound belonging to the class of aromatic amides. It is a white, crystalline solid with a melting point of 75-77°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. DPMB has a variety of uses in scientific research, including as an antifungal agent, a protective agent against oxidative stress, and a potential inhibitor of cancer cell growth.

Scientific Research Applications

Chemical Inhibitors and Cell Differentiation

N,N-Diphenyl-4-methoxybenzamide, similar to 3-Methoxybenzamide (3MB), is part of a series of chemical inhibitors of the nuclear enzyme adenosine diphosphate-ribosyl transferase (ADPRT). These inhibitors have been shown to influence cell differentiation. In a study, 3MB was found to reduce plaque-forming cell numbers significantly when used in mice post-immunization, highlighting its potential in modulating immune response and cell differentiation processes (Broomhead & Hudson, 1985).

Cyclometalated Complexes in Catalysis

Research on cyclometalated complexes involving derivatives of N-methoxybenzamide has indicated their significance in catalysis. For instance, the synthesis of cyclometalated rhodium, iridium, and ruthenium complexes using N-methoxy-4-nitrobenzamide demonstrated high yields in C–H bond functionalization reactions, implying that similar compounds might have important applications in catalytic processes (Zhou et al., 2018).

Role in Neuroscience Research

Compounds like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been used as probes for determining dopamine receptor density in neurological studies. This highlights the potential application of this compound in neuroscience research, particularly in studying dopamine-related processes (Colabufo et al., 2001).

Antibacterial Applications

Research has identified derivatives of methoxybenzamide as potential antibacterial agents. For instance, 3-Methoxybenzamide has shown to inhibit cell division in bacteria like Bacillus subtilis, leading to filamentation and cell lysis. This suggests that this compound could also have applications in developing new antibacterial treatments (Ohashi et al., 1999).

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects are currently unknown.

Properties

IUPAC Name |

4-methoxy-N,N-diphenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALSXYCLDABKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342823 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-40-5 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

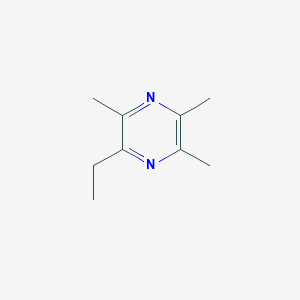

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)